4-Chloro-3-cyclopropoxypyridine
Overview
Description
Scientific Research Applications
Chemical Synthesis and Biological Activities
The chemical compound 4-Chloro-3-cyclopropoxypyridine serves as an intermediate in various synthetic pathways, leading to the development of compounds with significant antimicrobial, nematicidal, and herbicidal activities. For instance, a study conducted by Banothu et al. (2015) demonstrates the synthesis of highly stereoselective polysubstituted cyclopropane derivatives through a one-pot two-step tandem reaction involving pyridine. The synthesized compounds showed notable antimicrobial activity against bacterial and fungal strains, with certain derivatives exhibiting good nematicidal activity against Meloidogyne incognita (Banothu, Basavoju, & Bavantula, 2015).
Another example includes the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine by Zuo Hang-dong (2010), a key intermediate for creating the highly efficient herbicide trifloxysulfuron. The research highlighted the optimization of reaction conditions to achieve an overall yield of up to 48.7%, based on nicotinamide (Zuo Hang-dong, 2010).
Advanced Materials and Catalysis
Research into 4-Chloro-3-cyclopropoxypyridine and related compounds extends into the realm of advanced materials and catalysis. For instance, cyclopalladated complexes of 4-aryl-2,1,3-benzothiadiazoles, which involve related pyridine coordination, have been developed for their photophysical properties, highlighting potential applications in materials science and organic electronics (Mancilha et al., 2011).
Furthermore, the synthesis and bioactivity of N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives and related compounds have been explored for their herbicidal and fungicidal activities, underscoring the versatility of pyridine derivatives in developing agricultural chemicals (Tian, Song, Wang, & Liu, 2009).
Environmental and Green Chemistry
In environmental applications, 4-Chloro-3-cyclopropoxypyridine derivatives can contribute to green chemistry solutions. For example, research on improving hydrodechlorination activity in Pd/C catalysts through nitrogen doping of activated carbon supports demonstrates the role of pyridine derivatives in enhancing catalytic performance for environmental remediation processes (Ruiz-Garcia et al., 2020).
properties
IUPAC Name |
4-chloro-3-cyclopropyloxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-7-3-4-10-5-8(7)11-6-1-2-6/h3-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKYRAUJWPXHKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=C(C=CN=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-cyclopropoxypyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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